3-Methoxy-2-methylphenol

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

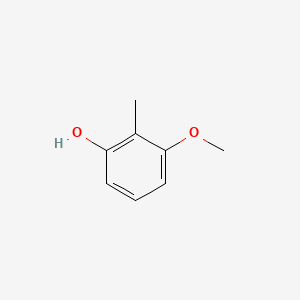

The systematic nomenclature of 3-methoxy-2-methylphenol follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the compound's structure and substitution pattern. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly indicates the position of both substituents on the phenolic ring system. The methoxy group occupies the 3-position while the methyl group is located at the 2-position relative to the hydroxyl group, which serves as the reference point for numbering the aromatic ring.

The Chemical Abstracts Service registry number for this compound is 6971-52-4, providing a unique identifier that facilitates database searches and regulatory compliance. This registry number distinguishes the compound from its structural isomers, including 3-methoxy-5-methylphenol (Chemical Abstracts Service number 3209-13-0) and 2-methoxy-3-methylphenol (Chemical Abstracts Service number 18102-31-3). Alternative nomenclature includes the systematic name "phenol, 3-methoxy-2-methyl-" and various synonyms such as "2-methyl-3-methoxyphenol" and "3-hydroxy-2-methylanisole".

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₈H₁₀O₂, indicating the presence of eight carbon atoms, ten hydrogen atoms, and two oxygen atoms within the molecular structure. This composition reflects the substituted phenolic nature of the compound, where the base phenol structure (C₆H₆O) is modified by the addition of a methoxy group (OCH₃) and a methyl group (CH₃), resulting in the observed molecular formula.

The molecular weight of this compound is precisely determined as 138.16 grams per mole, with some sources reporting slight variations such as 138.166 or 138.17 due to different precision levels in calculations. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes, is calculated as 138.068080 atomic mass units. These mass values are critical for mass spectrometric identification and quantitative analysis of the compound in various analytical applications.

Structural Features and Isomerism

Substitution Patterns in Methoxy-Methylphenol Derivatives

The substitution pattern in this compound demonstrates the diversity possible within methoxy-methylphenol derivatives, where the relative positions of substituents significantly influence molecular properties and chemical behavior. In this compound, the methoxy group at position 3 and methyl group at position 2 create a specific electronic environment that affects both the phenolic hydroxyl group and the aromatic ring system. This particular arrangement results in unique steric and electronic interactions compared to other isomeric forms.

Comparative analysis with related isomers reveals distinct structural differences that impact molecular properties. The 3-methoxy-5-methylphenol isomer (Chemical Abstracts Service 3209-13-0) positions the methyl group at the 5-position rather than the 2-position, creating a meta-relationship between the two substituents relative to the hydroxyl group. This arrangement leads to different electronic distribution and potentially altered chemical reactivity patterns. Similarly, 2-methoxy-3-methylphenol (Chemical Abstracts Service 18102-31-3) places the methoxy group adjacent to the hydroxyl group, creating an ortho-substitution pattern that can lead to different hydrogen bonding possibilities and steric interactions.

The SMILES notation for this compound is represented as "COc1cccc(O)c1C" or alternatively "OC1=CC=CC(OC)=C1C", which provides a linear representation of the molecular connectivity and substitution pattern. This notation clearly indicates the arrangement of functional groups around the benzene ring and facilitates computational analysis and database searching.

Tautomeric and Conformational Studies

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly focusing on the phenolic hydroxyl group and its interactions with neighboring substituents. Research on related methoxyphenol compounds suggests that the proximity of the methyl group at the 2-position to the hydroxyl group may influence the electronic properties and potential for intramolecular interactions. The methoxy group at the 3-position provides additional electronic effects through its electron-donating character via resonance, which can stabilize certain conformational arrangements.

Conformational analysis of this compound must consider the rotational freedom around the carbon-oxygen bond of the methoxy group, which can adopt different orientations relative to the aromatic ring plane. The methyl group at the 2-position is essentially coplanar with the aromatic ring due to its direct attachment to the ring carbon, but its orientation relative to the hydroxyl group can influence intramolecular steric interactions. Computational studies on similar compounds indicate that the most stable conformations typically minimize steric clashes while maximizing favorable electronic interactions.

The InChI representation "InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3" provides detailed connectivity information that supports conformational analysis and computational modeling efforts. This standardized representation ensures consistent structural interpretation across different software platforms and facilitates theoretical calculations of conformational energies and tautomeric equilibria.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon-13 environments within the molecule. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays characteristic patterns for the substituted benzene ring, with signals appearing in the range of 6.5-7.5 parts per million depending on the specific electronic environment of each aromatic proton. The methoxy group contributes a distinctive singlet around 3.7-3.8 parts per million corresponding to the three methoxy protons, while the methyl group attached to the aromatic ring appears as a singlet in the range of 2.2-2.5 parts per million.

Propiedades

IUPAC Name |

3-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRZAUFJHUZRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290102 | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-52-4 | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Methylation and Hydroxylation Routes

A common industrial approach is the selective methylation of o-cresol derivatives or hydroxylation of 3-methoxytoluene. Although direct literature on 3-methoxy-2-methylphenol preparation is limited, related methylphenol syntheses provide insight into potential methods.

Catalytic Oxidation of Toluene Derivatives

A patented method for preparing methylphenols involves catalytic oxidation of toluene using hydrogen peroxide as oxidant and activated carbon-supported iron catalysts under mild conditions (0–75 °C). This process achieves:

- Toluene conversion: >28%

- Total methylphenol yield: >22%

- Selectivity to o-cresol (2-methylphenol): ~13%

- Selectivity to p-cresol: ~9%

This method is environmentally friendly, operates under atmospheric pressure, and uses recyclable catalysts.

| Parameter | Value |

|---|---|

| Catalyst | Activated carbon + Fe salt |

| Oxidant | H₂O₂ |

| Solvent | Acetonitrile |

| Temperature | 0–75 °C |

| Reaction Time | 3–11 hours |

| Toluene Conversion | >28% |

| Total Methylphenol Yield | >22% |

| o-Cresol Yield | 13% |

| p-Cresol Yield | 9% |

| Selectivity to Methylphenols | >80% |

This oxidation method can potentially be adapted for selective synthesis of this compound by starting from appropriately substituted toluene derivatives and controlling reaction parameters to favor methoxy substitution.

Multi-Step Synthetic Routes Involving 3-Methoxyphenylacetic Acid

A detailed multi-step synthesis has been described for related 3-methoxy phenol derivatives, which can be adapted for this compound:

- Step 1: Perkin reaction of 3-methoxyphenylacetic acid with salicylic aldehyde in the presence of acetic anhydride and triethylamine at 110–120 °C for 5–6 hours to form acrylic acid derivatives.

- Step 2: Decarboxylation of acrylic acid intermediates using copper powder and quinoline at 180–210 °C.

- Step 3: Hydrolysis and recrystallization to obtain 2-((3-methoxy)styryl)phenol intermediates.

- Step 4: Catalytic hydrogenation using Pd/C catalyst in ethanol under room temperature and pressure to yield the target phenol compound.

Yields for these steps range from 70% to 90%, with high purity products obtained after recrystallization.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3-Methoxyphenylacetic acid + salicylic aldehyde, acetic anhydride, triethylamine, 110–120 °C, 5–6 h | 74–85.6 | Formation of acrylic acid intermediate |

| 2 | Cu powder + quinoline, 180–210 °C, 2–5 h | 70–77 | Decarboxylation to styryl phenol |

| 3 | Hydrolysis with KOH, recrystallization in ethanol | 70–77 | Purification step |

| 4 | Pd/C catalytic hydrogenation, room temp, 10 h | 89.8 | Final hydrogenation to target compound |

This synthetic route offers mild reaction conditions, no need for hydroxyl protection/deprotection, and is industrially scalable.

Characterization and Purification Techniques

Across these methods, product characterization is typically performed by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and purity.

- Crystallization : Commonly used for final product purification.

- Spectroscopic methods : FTIR and UV-Vis for structural confirmation.

For example, 3-methoxyphenol derivatives show characteristic NMR signals for methoxy protons (~3.7 ppm) and aromatic protons in the 6.4–7.1 ppm range.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic oxidation of toluene | Toluene, H₂O₂, Fe catalyst, acetonitrile, 0–75 °C | >22 | Mild, green, catalyst recyclable | Selectivity control needed |

| Multi-step Perkin & hydrogenation | 3-Methoxyphenylacetic acid, salicylic aldehyde, Cu/quinoline, Pd/C | 70–90 | High purity, scalable | Multi-step, requires catalysts |

| Solvent-free benzofuran synthesis | o-Hydroxyphenylacetic acid, trimethyl orthoformate, acetic anhydride | >90 | High yield, solvent recovery | Specific to benzofuran derivatives |

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-2-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as methoxy-methylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Methoxy-methylcyclohexanol and related compounds.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methoxy-2-methylphenol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules.

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals |

| Agrochemicals | Precursor for herbicides and pesticides |

Biological Studies

In biological research, this compound is utilized as a model compound for studying enzyme-catalyzed reactions and metabolic pathways. It has been investigated for potential antioxidant and anti-inflammatory properties, similar to other methoxy-substituted phenols.

| Biological Activity | Observations |

|---|---|

| Antioxidant Activity | May stabilize pharmaceuticals against degradation |

| Enzyme Interaction | Influences activity of cytochrome P450 and glutathione S-transferase |

Pharmaceutical Applications

Research into the therapeutic properties of this compound has indicated potential applications in developing antimicrobial agents. Its interactions with various biomolecules suggest it could enhance the stability of drug formulations.

| Therapeutic Property | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotic formulations |

| Stability Enhancer | Used in pharmaceutical formulations |

Industrial Applications

This compound is also employed in industrial settings:

- Fragrance Production : It is used in formulating fragrances due to its pleasant aromatic properties.

- Flavoring Agent : Its flavor profile makes it suitable for use in food products.

- Stabilizer : Acts as a stabilizer in various chemical formulations.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound compared to other phenolic compounds. The results showed that it effectively scavenged free radicals, indicating its potential for use in cosmetic formulations to prevent oxidative damage.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and cytochrome P450 enzymes demonstrated that this compound could influence drug metabolism pathways, suggesting implications for pharmacokinetics in drug development.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes involved in metabolic processes, modulating their activity and influencing biochemical pathways .

Comparación Con Compuestos Similares

Structural Isomers and Derivatives

Note: CAS 18102-31-3 is ambiguously assigned to both isomers in some databases, necessitating careful structural verification .

Actividad Biológica

3-Methoxy-2-methylphenol, also known as 2-methoxy-3-methylphenol, is an organic compound with the molecular formula . It is a derivative of phenol characterized by a methoxy group and a methyl group on the benzene ring. This compound exhibits various biological activities that are of significant interest in biochemical research and medicinal chemistry.

The biological activity of this compound primarily involves its interactions with various enzymes and cellular pathways:

- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The interaction leads to the hydroxylation of the compound, resulting in metabolites that can influence biological processes.

- Glutathione S-transferase Interaction : It enhances the conjugation with glutathione, facilitating detoxification processes.

- Cell Signaling Modulation : this compound can modulate the activity of transcription factors such as NF-κB, which is involved in regulating immune responses and inflammation.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals. Studies on related compounds (2-methoxyphenols) have shown a correlation between their structure and antioxidant capacity, suggesting that similar mechanisms may apply to this compound .

Anti-inflammatory Effects

The compound has been investigated for its potential as a selective cyclooxygenase (COX)-2 inhibitor, which is significant for developing non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 can reduce inflammation and pain, making it a target for therapeutic applications .

Cytotoxicity

In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For example, the cytotoxic concentration (CC50) against human submandibular gland tumor cells was assessed using the MTT assay, revealing that this compound possesses moderate cytotoxic effects compared to other phenolic compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-2-methylphenol, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : A common synthesis route involves the periodate oxidation of phenolic derivatives . For example, oxidation of this compound (7) under controlled conditions (e.g., aqueous acidic or basic media) yields quinone-like intermediates. Key parameters include:

- Reagent stoichiometry : Excess periodate to ensure complete oxidation.

- Temperature : Maintained between 20–30°C to prevent side reactions.

- Solvent system : Polar solvents (e.g., water or methanol) to stabilize reactive intermediates.

- pH control : Adjust to alkaline conditions (pH ~9–10) to favor oxidation without dimerization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?

- Methodological Answer :

- UV-Vis spectroscopy : Peaks at 208 nm (ε = 3.82), 252 nm (ε = 3.91), and 305 nm (ε = 2.86) indicate π→π* transitions in the aromatic ring and conjugated carbonyl groups.

- IR spectroscopy : Absorbance at 1716 cm⁻¹ (unconjugated C=O) and 1660 cm⁻¹ (α,β-conjugated C=O) helps differentiate methoxy positioning. A 20 cm⁻¹ shift in conjugated C=O peaks (vs. dimethyl ether analogs) confirms substitution patterns.

- NMR spectroscopy : A singlet at 3.34 ppm (OCH₃) and aromatic proton splitting patterns resolve regiochemical ambiguities .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory protection : Use NIOSH-approved dust masks under local regulations.

- Skin/eye protection : Wear nitrile gloves and safety goggles; consider face shields during bulk handling.

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks.

- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of this compound derivatives using complementary analytical methods?

- Methodological Answer : Contradictions in IR data (e.g., C=O peak shifts between 1658–1680 cm⁻¹) may arise from methoxy group positioning. To resolve this:

- Cross-validate with NMR : Compare methoxy proton chemical shifts (e.g., 3.34 ppm for C-9 substitution vs. 3.28 ppm for C-7).

- Mass spectrometry : Use high-resolution MS to confirm molecular formulas of oxidation byproducts.

- X-ray crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous structural confirmation .

Q. What mechanistic insights have been gained from studying the oxidation pathways of this compound, and how do these inform reaction design?

- Methodological Answer : Periodate oxidation proceeds via Criegee intermediate formation , leading to cleavage of vicinal diols or hydroxylated aromatic systems. Key findings:

- Regioselectivity : Methoxy groups adjacent to hydroxyls direct oxidation to specific carbonyl positions.

- Byproduct control : Adjusting solvent polarity (e.g., methanol/water mixtures) minimizes dimerization.

- Kinetic monitoring : Use stopped-flow UV-Vis to track intermediate formation rates and optimize reaction times .

Q. What strategies are employed to assess the purity of this compound in complex reaction mixtures, and how can interference from byproducts be minimized?

- Methodological Answer :

- Chromatographic separation : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) resolves this compound from methylated or hydroxylated byproducts.

- Derivatization : Convert phenolic groups to acetylated derivatives for GC-MS analysis, enhancing detection sensitivity.

- Spectrophotometric quantification : Calibrate UV absorbance at 252 nm (ε = 3.91) against a standard curve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.